Caramiphen - 77-22-5

Caramiphen

Catalog Number: EVT-262712
CAS Number: 77-22-5
Molecular Formula: C18H27NO2
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caramiphen is a member of benzenes.
Caramiphen is a cholinergic antagonist used in Parkinson's disease. Additionally, it is used, in combination with [phenylpropanolamine], as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions.

Carbetapentane

Compound Description: Carbetapentane is a non-narcotic antitussive drug that acts centrally to suppress cough. Like caramiphen, it has been shown to have anticonvulsant properties in animal models. [, , , , , ]

Dextromethorphan

Compound Description: Dextromethorphan is a widely used non-narcotic antitussive drug that acts centrally to suppress cough. It has also been investigated for its potential anticonvulsant and neuroprotective effects. [, , , , , , , , , ]

Tipepidine

Compound Description: Tipepidine is a non-narcotic antitussive drug known to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels in brain neurons. []

Relevance: Similar to caramiphen, tipepidine exhibits an antidepressant-like effect in the forced swimming test in rats, suggesting a potential role for GIRK channel inhibition in antidepressant activity. [, ]

Cloperastine

Compound Description: Cloperastine is a non-narcotic antitussive drug. []

Relevance: Cloperastine, similar to caramiphen, demonstrates an antidepressant-like effect in the forced swimming test in rats. [] This shared activity suggests a potential link between their antitussive properties and antidepressant effects.

Scopolamine

Compound Description: Scopolamine is a muscarinic antagonist used to treat nausea and vomiting. It also has anticholinergic properties and has been investigated for its potential as a prophylactic treatment for nerve agent poisoning. [, , , , ]

Biperiden

Compound Description: Biperiden is an anticholinergic drug used to treat the symptoms of Parkinson's disease. It has been shown to possess both competitive and non-competitive properties in antagonizing nicotine-induced convulsions in mice. [, , ]

Relevance: Both biperiden and caramiphen exhibit anticholinergic properties and have demonstrated anti-nicotinic effects. [, , ] This suggests that their shared anticholinergic properties may contribute to their ability to antagonize nicotine's effects.

Procyclidine

Compound Description: Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ]

Relevance: Procyclidine shares pharmacological similarities with caramiphen, as both exhibit anticholinergic properties and demonstrate competitive antagonism against nicotine-induced convulsions. [, ]

Trihexyphenidyl

Compound Description: Trihexyphenidyl is an anticholinergic drug commonly used to manage the symptoms of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, , ]

Relevance: Like caramiphen, trihexyphenidyl displays anticholinergic properties and acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ] This suggests that their shared anticholinergic mechanisms may contribute to their effectiveness in managing Parkinsonian symptoms and antagonizing the effects of nicotine.

Relevance: Atropine serves as a comparative compound to caramiphen, highlighting the differences in their pharmacological profiles. While both exhibit anticholinergic properties, caramiphen demonstrates more potent anti-nicotinic activity than atropine. [, ]

Pyridostigmine

Compound Description: Pyridostigmine is a reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and as a prophylactic agent against nerve agent poisoning. [, , , ]

Relevance: Although not structurally related to caramiphen, pyridostigmine is often co-administered with caramiphen and other antidotes in studies investigating their protective effects against nerve agent poisoning. [, , , ] Pyridostigmine helps to increase acetylcholine levels, counteracting the effects of nerve agents, while caramiphen provides additional protection by targeting different aspects of nerve agent toxicity.

Tezampanel

Compound Description: Tezampanel is an AMPA/GluK1 receptor antagonist that has shown promising anticonvulsant and neuroprotective effects in preclinical models. [, ]

Relevance: Tezampanel is often co-administered with caramiphen in studies investigating their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of tezampanel, targeting glutamate receptors, and caramiphen, possessing anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]

Midazolam

Compound Description: Midazolam is a benzodiazepine drug commonly used for sedation and amnesia before medical procedures. It is also used to treat status epilepticus. [, , ]

Relevance: Midazolam serves as a comparative compound to caramiphen in studies investigating their relative efficacy in treating nerve agent-induced status epilepticus and preventing long-term neuropathology. [, , ] These studies highlight the superior neuroprotective efficacy of delayed tezampanel and caramiphen treatment compared to midazolam in soman-exposed rat models, emphasizing the limitations of midazolam in providing long-term protection against nerve agent-induced brain damage. [, ]

LY293558

Compound Description: LY293558 is an AMPA/GluK1 receptor antagonist that has been investigated for its potential anticonvulsant and neuroprotective properties. [, ]

Relevance: Similar to tezampanel, LY293558 is often co-administered with caramiphen in studies exploring their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of LY293558, targeting glutamate receptors, and caramiphen, with its anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]

Classification

Caramiphen belongs to the class of drugs known as anticholinergics, which function by blocking the action of acetylcholine at muscarinic receptors. This action helps reduce the symptoms of excessive salivation and bronchial secretions, making it useful in both respiratory and neurological contexts .

Synthesis Analysis

The synthesis of Caramiphen involves several key steps that typically include the formation of its core structure through reductive amination followed by cyclization. The general synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with an appropriate aldehyde or ketone, which is reacted with an amine to form an imine intermediate.
  2. Reductive Amination: The imine is then subjected to a reducing agent to yield the corresponding amine.
  3. Cyclization: Following this, a cyclization step occurs where the amine reacts with a suitable electrophile to form the final spirolactam structure characteristic of Caramiphen.

Specific conditions such as temperature, solvent choice (often organic solvents like dichloromethane), and reaction times are critical for optimizing yield and purity during each step .

Molecular Structure Analysis

The molecular formula for Caramiphen is C18H27NO2C_{18}H_{27}NO_2, with a molar mass of approximately 289.419 g/mol. The structure features a complex arrangement that includes a phenyl ring and a piperidine moiety, contributing to its pharmacological properties.

Structural Features

  • Functional Groups: The presence of an amide functional group enhances its binding affinity to receptors.
  • Stereochemistry: Caramiphen exhibits chiral centers that influence its biological activity.
  • 3D Configuration: The three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly sigma-1 receptors, where it has an IC50 value of 25 nM .
Chemical Reactions Analysis

Caramiphen can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, Caramiphen can undergo hydrolysis to yield its corresponding acid and amine.
  2. N-Alkylation: The nitrogen atom in the piperidine ring can react with alkyl halides to form N-alkyl derivatives.
  3. Dealkylation: In certain conditions, Caramiphen may also undergo dealkylation reactions leading to the formation of simpler analogs.

These reactions are essential for modifying Caramiphen's structure to enhance its pharmacological profile or reduce side effects .

Mechanism of Action

Caramiphen exerts its therapeutic effects primarily through antagonism at muscarinic acetylcholine receptors. By inhibiting acetylcholine's action, it reduces involuntary muscle contractions and secretions associated with respiratory conditions.

Detailed Mechanism

  • Receptor Binding: Caramiphen binds competitively to muscarinic receptors in the central and peripheral nervous systems.
  • Signal Transduction: This binding prevents acetylcholine from activating these receptors, leading to decreased parasympathetic nervous system activity.
  • Clinical Effects: As a result, patients experience reduced bronchial secretions and improved motor control in Parkinson's disease due to decreased cholinergic activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Caramiphen typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Caramiphen is stable under normal storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: Its solubility may vary significantly with changes in pH, affecting its bioavailability.

These properties are crucial for formulating effective pharmaceutical products containing Caramiphen .

Applications

Caramiphen has several significant applications in medicine:

  1. Parkinson's Disease Treatment: It helps manage symptoms by reducing tremors and rigidity associated with the disease.
  2. Cough Suppressant: In combination with other agents, it effectively suppresses cough reflexes during respiratory illnesses.
  3. Research Applications: Studies have shown that Caramiphen can block cognitive dysfunction induced by certain neurotoxic agents like soman, indicating potential use in neuroprotection .
Introduction to Caramiphen in Neuropharmacological Research

Historical Context and Evolution of Clinical Applications

Caramiphen (chemical name: 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate) was first synthesized in 1942 by scientists at Geigy Pharmaceuticals and patented in the United States in 1946 [1] [3]. Initially introduced as an antispasmodic and anti-Parkinsonian agent under trade names such as Parpanit and Panparnit, caramiphen demonstrated atropine-like effects without the significant side effects associated with classical anticholinergics [1] [6]. Early clinical observations by Domenjoz and colleagues in 1946 noted its multifunctional nature, exhibiting spasmolytic, ganglionic blocking, and parasympatholytic properties simultaneously—a pharmacological profile that defied simple classification [1] [3]. This complex activity profile foreshadowed its later significance in neuropharmacology.

By the 1950s, caramiphen transitioned to respiratory medicine as an over-the-counter antitussive, approved by the FDA in 1973 [1] [9]. Its antitussive mechanism was shown to involve central nervous system action, with studies demonstrating that intravenous administration (3.18 mg/kg in cats) effectively suppressed cough responses induced by ammonia vapor or electrical tracheal stimulation through direct action on the cough center [1]. However, its oral efficacy was notably limited, and FDA approval was ultimately withdrawn in 1984 due to insufficient evidence of effectiveness from controlled clinical studies [1] [9]. Despite this regulatory setback, research continued to explore alternative applications, particularly as emerging evidence revealed unexpected neuropharmacological properties.

Table 1: Historical Evolution of Caramiphen's Primary Clinical Applications

Time PeriodPrimary ApplicationKey Findings/MechanismsReference Sources
1940s-1950sAnti-Parkinsonian/antispasmodicMuscarinic antagonism; reduced nicotine-induced tremors and convulsions [1] [3] [6]
1950s-1980sAntitussive (OTC)Central suppression of cough reflex; ineffective orally in dogs/cats [1] [9]
1990s-PresentNeuroprotective researchAntiglutamatergic effects; protection against OP poisoning [1] [3] [5]

A pivotal rediscovery occurred in neuropharmacology when caramiphen was found to protect against diisopropyl fluorophosphate (DFP) poisoning as early as 1950 [1] [3]. Essig and Hampson demonstrated that caramiphen effectively suppressed DFP-induced convulsions in rabbits at doses of 4 mg/kg, with EEG patterns suggesting a pharmacodynamic profile distinct from simple cholinesterase reactivation [1]. This anticonvulsant property was largely overlooked for decades until the 1990s, when Sparenborg and colleagues systematically evaluated caramiphen against soman (a military nerve agent) toxicity. Their landmark study demonstrated that pretreatment with caramiphen (100 mg/kg) combined with pyridostigmine protected guinea pigs against soman-induced lethality, convulsions, electrographic seizure activity (EGSA), and brain damage [1] [3]. This research revitalized caramiphen as a candidate for chemical warfare countermeasures and reframed it as a neuroprotectant with complex mechanisms extending far beyond its original anticholinergic classification.

Significance in Multimodal Pharmacological Targeting

Caramiphen exemplifies the therapeutic principle of multimodal targeting—a pharmacological approach that simultaneously modulates multiple pathways involved in disease pathogenesis [4] [10]. This strategy has gained prominence in neuropharmacology for conditions with complex, multifactorial mechanisms, such as status epilepticus, neurodegenerative diseases, and chronic pain syndromes [4] [7]. Unlike single-mechanism drugs that often provide incomplete protection or encounter compensatory pathway activation, multimodal agents like caramiphen target several critical nodes within pathological cascades. This polypharmacology is particularly valuable in neurological emergencies where therapeutic windows are narrow and pathophysiological processes evolve rapidly, such as organophosphate (OP) poisoning or refractory status epilepticus [3] [8].

The neuropharmacological significance of caramiphen lies in its unique triad of actions: 1) antimuscarinic effects, 2) NMDA receptor antagonism, and 3) GABAergic modulation. This combination enables simultaneous targeting of the cholinergic crisis immediately triggered by acetylcholinesterase inhibition and the secondary glutamatergic storm that sustains seizure activity and neuronal damage [3] [5]. Research by Raveh and colleagues demonstrated that caramiphen's multimodal profile confers superior protection against soman-induced cognitive dysfunction compared to conventional anticholinergics, highlighting the clinical relevance of targeting multiple neurotransmitter systems [1] [3]. Even when administered 60 minutes post-soman exposure—a therapeutically challenging delay—caramiphen (100 mg/kg) significantly suppressed behavioral seizures within 10 minutes and reduced neuronal degeneration in the basolateral amygdala, hippocampus, piriform cortex, and entorhinal cortex [5] [8]. This delayed efficacy underscores the compound's ability to intervene in established pathological cascades, a critical advantage over benzodiazepines, which lose effectiveness when administration is delayed beyond 20-30 minutes after seizure onset [8].

Table 2: Multimodal Receptor Interactions of Caramiphen

Pharmacological TargetInteraction TypeFunctional ConsequenceExperimental Evidence
Muscarinic M1 receptorsCompetitive antagonism (Ki = 1.2 nM)Counteracts cholinergic hyperactivationReduced oxotremorine-induced tremors; 50-100x less potent than atropine [1]
NMDA receptorsNon-competitive antagonismSuppresses glutamatergic excitotoxicityDisplaced [³H]MK-801 binding; blocked maximal electroshock convulsions; reduced NMDA-evoked currents in BLA neurons (dose-dependent) [2] [5]
GABA_A receptorsBidirectional modulation (facilitation at 100-300 µM; depression at 1 mM)Enhanced inhibition at lower concentrationsFacilitated GABA-evoked currents in BLA slices at 100-300 µM [5]
Nicotinic receptorsMixed competitive/non-competitive antagonismSuppressed nicotine-induced convulsionsED₅₀ = 7.8 mg/kg in mice (less potent than procyclidine) [1]
Sigma-1 receptorsHigh-affinity binding (IC₅₀ = 25 nM)Potential neuromodulatory effectsRadioligand binding studies [6]

The mechanistic sophistication of caramiphen is further evidenced by its concentration-dependent effects on GABAergic transmission. Whole-cell recordings in the basolateral amygdala (BLA) demonstrated that caramiphen exerts a bidirectional influence on GABA-evoked currents: facilitation at concentrations of 100-300 µM, but depression at 1 mM [5]. This nuanced modulation complements its NMDA receptor antagonism (exerted dose-dependently at 100 µM, 300 µM, and 1 mM) without affecting AMPA-evoked currents [5]. Such receptor-specific actions enable caramiphen to restore the excitation-inhibition balance in epileptogenic networks through multiple complementary mechanisms—reducing excitatory drive while preserving or enhancing inhibition.

Recent research has explored rational polytherapy combining caramiphen with other targeted agents. Particularly promising is its co-administration with tezampanel (an AMPA/GluK1 receptor antagonist). When administered 60 minutes post-soman exposure in pediatric rat models, the tezampanel-caramihen combination (10 mg/kg + 50 mg/kg) provided nearly complete neuroprotection against neuronal degeneration in limbic structures and prevented amygdala/hippocampal atrophy observed with midazolam treatment [8]. This synergy exemplifies the next generation of neuroprotective strategies where multimodal single agents or rationally designed combinations target intersecting pathways. Caramiphen's historical journey—from Parkinsonism to cough suppression to neuroprotection—illustrates how reevaluating pharmacologically complex compounds can yield novel therapeutic paradigms for neurological emergencies where single-target approaches have proven insufficient.

Properties

CAS Number

77-22-5

Product Name

Caramiphen

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3

InChI Key

OFAIGZWCDGNZGT-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Caramiphen;

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.